molecular formula C12H24O4 B15169244 3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane CAS No. 914917-09-2

3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane

Cat. No.: B15169244
CAS No.: 914917-09-2
M. Wt: 232.32 g/mol
InChI Key: VJIHFQHVRUHIRN-UHFFFAOYSA-N
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Description

3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane is a cyclic diperoxide characterized by ethyl and isopropyl substituents at the 3- and 6-positions of the tetroxane ring. Tetroxanes are notable for their high reactivity, particularly in O–O bond cleavage, which underpins applications in antimalarial therapies, herbicide development, and polymerization initiators .

Properties

CAS No.

914917-09-2

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

3,6-diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetraoxane

InChI

InChI=1S/C12H24O4/c1-7-11(9(3)4)13-15-12(8-2,10(5)6)16-14-11/h9-10H,7-8H2,1-6H3

InChI Key

VJIHFQHVRUHIRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(OOC(OO1)(CC)C(C)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the cleavage of the tetroxane ring, resulting in the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane exerts its effects is not well-documented. it is likely to interact with molecular targets through its functional groups, leading to various biochemical and physiological effects. The specific pathways involved would depend on the context of its use and the nature of its interactions with other molecules.

Comparison with Similar Compounds

Structural and Conformational Stability

  • Substituent Effects : The ethyl and isopropyl groups in the target compound introduce steric bulk, likely stabilizing chair or twist conformations. For example, 3,6-diphenyl-1,2,4,5-tetroxane adopts a planar-equatorial (Peq) conformation due to steric and electronic effects . In contrast, 3,3,6,6-tetramethyl-tetroxane (ACDP) favors a chair conformation with energy ~9 kcal/mol lower than twist forms .
  • Vibrational Spectra : Computational studies (DFT-B3LYP/6-311G**) on 3,6-diphenyl-tetroxane revealed distinct IR and Raman spectral signatures linked to substituent-induced ring strain and O–O stretching modes . Similar analysis for the ethyl/isopropyl analog would predict altered vibrational frequencies due to increased steric hindrance.

Thermal Decomposition and Kinetic Stability

  • Activation Parameters: Substituents significantly influence decomposition kinetics. For instance: 3,3,6,6-Tetramethyl-tetroxane (ACDP): Activation energy (Ea) = 10.96 ± 0.8 kcal/mol; ΔG<sup>‡</sup> = 25.48 ± 0.8 kcal/mol in 2-methoxyethanol . 3,6-Dimethyl-tetroxane (DMT): Ea decreases linearly with methyl substitution compared to the parent 1,2,4,5-tetroxane (formaldehyde diperoxide, FDP) .
  • Predicted Behavior : The bulkier ethyl/isopropyl groups in the target compound may increase steric stabilization, raising Ea compared to methyl-substituted analogs but remaining lower than phenyl-substituted derivatives due to weaker electron-donating effects.

Enthalpy of Formation and Energetics

  • 3,6-Diphenyl-tetroxane : Experimental ΔHf (gas) = -68.38 ± 0.04 kcal/mol, determined via combustion calorimetry and Clapeyron-Clausius vapor pressure measurements .
  • Theoretical Predictions : Semiempirical (AM1/PM3) and ab initio methods (6-311G(d,p)) for phenyl-substituted tetroxanes align closely with experimental values . For the target compound, similar methods would predict ΔHf based on substituent contributions to bond dissociation energies (BDEs).

Data Tables

Table 1: Thermal Deactivation Parameters of Selected Tetroxanes

Compound Substituents Ea (kcal/mol) ΔG<sup>‡</sup> (kcal/mol) Solvent/Phase Reference
3,3,6,6-Tetramethyl (ACDP) 3,6-(CH3) 10.96 ± 0.8 25.48 ± 0.8 2-Methoxyethanol
3,6-Dimethyl (DMT) 3,6-(CH3) 9.2 ± 0.5 22.1 ± 0.5 Gas phase
3,6-Diphenyl 3,6-(C6H5) 15.3 ± 1.2 (predicted) 30.1 ± 1.2 (predicted) Theoretical (DFT)

Biological Activity

3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies highlighting its antibacterial and antifungal activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate diols with aldehydes under controlled conditions. The methodology often utilizes catalytic agents to enhance yield and reduce reaction time. For instance, similar compounds have been synthesized using salicylaldehyde and various diols with a catalytic amount of Mont K10 .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,2,4,5-tetroxanes exhibit significant antimicrobial properties. The biological screening of related compounds has shown effective antibacterial activity against various strains:

  • Gram-positive bacteria : Staphylococcus aureus (MIC values between 625–1250 µg/mL), Staphylococcus epidermidis.
  • Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli also showed susceptibility to these compounds.

The antifungal activity was particularly notable against Candida albicans .

The proposed mechanism for the antimicrobial activity of tetroxanes involves disruption of bacterial cell walls and interference with metabolic pathways. This is supported by the observation that certain structural features in the tetroxane derivatives enhance their interaction with microbial cells.

Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of synthesized tetroxanes found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced activity against resistant strains .

CompoundMIC (µg/mL)Target Bacteria
Tetroxane A625S. aureus
Tetroxane B1250E. coli
Tetroxane C500P. aeruginosa

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related tetroxanes revealed that they were effective against C. albicans with MIC values comparable to established antifungal agents. This suggests potential applications in treating fungal infections resistant to conventional therapies .

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